![molecular formula C9H11NO2 B053550 [(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate CAS No. 123033-16-9](/img/structure/B53550.png)
[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of [(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate is not fully understood. However, it is believed to exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that [(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate can reduce oxidative stress and inflammation in the brain, which are key factors in the development and progression of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate in lab experiments is its neuroprotective effects, which make it a promising therapeutic agent for the treatment of neurodegenerative diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
Future research on [(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Other future directions could include studying the compound's effects on other physiological systems and exploring its potential as a therapeutic agent for other diseases. Additionally, further research could investigate the safety and toxicity of this compound in animal models and in clinical trials.
In conclusion, [(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate is a promising compound with potential therapeutic applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of [(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate involves the reaction of bicyclo[3.1.0]hexan-6-ol with acetic anhydride and cyanogen bromide. The resulting product is a white crystalline solid with a melting point of 117-118°C.
Applications De Recherche Scientifique
[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models.
Propriétés
Numéro CAS |
123033-16-9 |
|---|---|
Nom du produit |
[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate |
InChI |
InChI=1S/C9H11NO2/c1-6(11)12-9(5-10)7-3-2-4-8(7)9/h7-8H,2-4H2,1H3/t7-,8+,9? |
Clé InChI |
BDHUUVMPXJCMSC-JVHMLUBASA-N |
SMILES isomérique |
CC(=O)OC1([C@H]2[C@@H]1CCC2)C#N |
SMILES |
CC(=O)OC1(C2C1CCC2)C#N |
SMILES canonique |
CC(=O)OC1(C2C1CCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



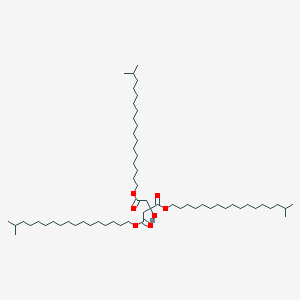
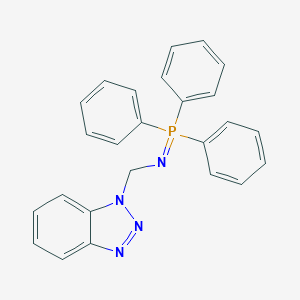
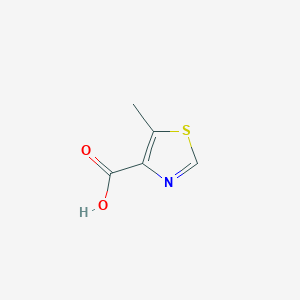

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)

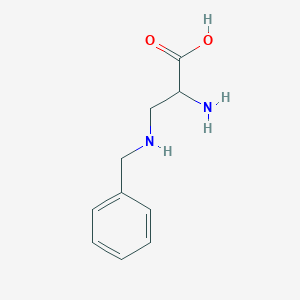
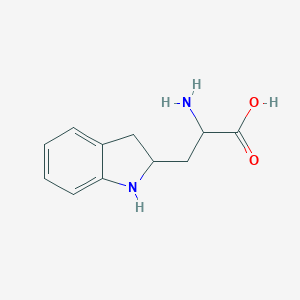
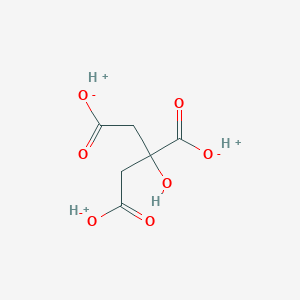

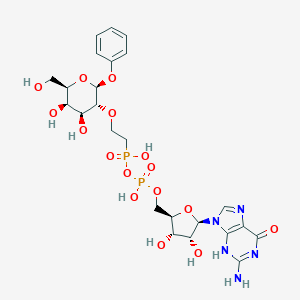
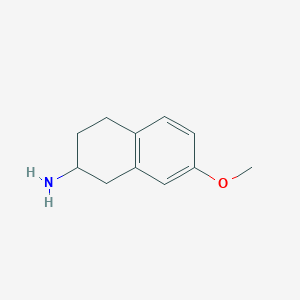

![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)